Welcome to the BenchChem Online Store!
molecular formula KNH2<br>H2KN B102018 Potassium amide CAS No. 17242-52-3

Potassium amide

Cat. No. B102018
M. Wt: 55.121 g/mol
InChI Key: FEMRXDWBWXQOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06262069B1

Procedure details

A 1L flask was equipped with magnetic stirring bar, cooling bath (liquid nitrogen), stopcock connected to an ammonia cylinder and a vacuum system. The flask was charged with FeCl3 (0.1 g) and evacuated. Ammonium gas was condensed to give liquid ammonium (600 ml). Potassium (19.50 g 0.50 mole) was added in small pieces (each about 0.5 g) under an argon atmosphere. The solution initially became blue but became a grey suspension after heating at reflux for 30 min. Into the potassium amide/liquid ammonia suspension was added in small portions isoquinoline-7-carboxylic acid {ref F. T. Tyson, JACS, 1939,61,183} (17.0 g 0.10 mole). The free acid initially dissolved but the formed potassium salt soon precipitated as fine particles to give a suspension which was heated at reflux for 6 h. After careful addition of tetraethylethylene diamine (TEEDA) (86 g 0.50 mole), toluene (170 ml) and 18-crown-6 (1 g) the ammonia was allowed to evaporate slowly over 40 h to give a new suspension of the isoquinoline-7-carboxylic acid potassium salt. The reaction mixture was heated to 87° C. for 48 h. A sample was removed and analysed by nmr which indicated that there was still some unreacted starting material present. Ammonia was bubbled through the reaction mixture for 2 h and nmr analysis then revealed that no starting material remained. The reaction was then cooled to −16° C., ice (200 g) was added to destroy excess potassium amide and all solvents evaporated at 76° C. and 7 mmHg and then at 65° C. and 0.7 mmHg to give a powder which was dissolved in water (1.2L) and filtered through Celite to give a clear solution. This was acidified to pH 7 by addition of acetic acid (34 g) and allowed to stand overnight. The precipitate was collected by filtration, washed with water (50 ml×2) and dried by azeotroping with ethanol (50 ml×2) at 50° C. and 7 mmHg then at 50° C. and 0.7 mmHg to give the crude product (17.6 g 94%) as an off-white powder. The crude product (17.6 g) was dissolved in water (4L), and concentrated HCl was added to give a pH of 1.30. The solution was stirred for 1 h, and filtered through Celite to give a clear solution to which was added concentration ammonia solution to give a pH of 5.07. After stirring for 2 h and standing overnight the precipitate was filtered, washed with water (50 ml×2) and dried by azeotroping with ethanol (50 ml×2) at 50° C. and 7 mmHg, and then at 50° C. and 0.7 mmHg to give title compound (15.5 g 88%) as a pale brown solid.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Four
Name
isoquinoline-7-carboxylic acid potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
17.6 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1.2 L
Type
solvent
Reaction Step Eight
Yield
88%

Identifiers

REACTION_CXSMILES
[K].[NH2-].[K+].[CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]([OH:16])=[O:15])[CH:12]=2)[CH:7]=[CH:6][N:5]=1.C([N:19](CC)CCN(CC)CC)C.[NH4+].[K+].C1C2C(=CC=C(C([O-])=O)C=2)C=CN=1.Cl>O.C1OCCOCCOCCOCCOCCOC1.C(O)(=O)C.C1(C)C=CC=CC=1>[NH2:19][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]([OH:16])=[O:15])[CH:12]=2)[CH:7]=[CH:6][N:5]=1 |f:1.2,6.7,^1:0|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
34 g
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=C(C=C12)C(=O)O
Step Four
Name
Quantity
86 g
Type
reactant
Smiles
C(C)N(CCN(CC)CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Name
Quantity
1 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
170 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
isoquinoline-7-carboxylic acid potassium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].C1=NC=CC2=CC=C(C=C12)C(=O)[O-]
Step Six
Name
crude product
Quantity
17.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
The free acid initially dissolved
CUSTOM
Type
CUSTOM
Details
the formed potassium salt soon precipitated as fine particles
CUSTOM
Type
CUSTOM
Details
to give a suspension which
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to evaporate slowly over 40 h
Duration
40 h
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
A sample was removed
CUSTOM
Type
CUSTOM
Details
Ammonia was bubbled through the reaction mixture for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −16° C.
ADDITION
Type
ADDITION
Details
ice (200 g) was added
CUSTOM
Type
CUSTOM
Details
to destroy excess potassium amide
CUSTOM
Type
CUSTOM
Details
all solvents evaporated at 76° C.
CUSTOM
Type
CUSTOM
Details
7 mmHg and then at 65° C. and 0.7 mmHg to give a powder which
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to give a clear solution
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (50 ml×2)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by azeotroping with ethanol (50 ml×2) at 50° C.
CUSTOM
Type
CUSTOM
Details
7 mmHg then at 50° C. and 0.7 mmHg to give the crude product (17.6 g 94%) as an off-white powder
CUSTOM
Type
CUSTOM
Details
to give a pH of 1.30
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to give a clear solution to which
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentration ammonia solution
CUSTOM
Type
CUSTOM
Details
to give a pH of 5.07
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water (50 ml×2)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by azeotroping with ethanol (50 ml×2) at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=CC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.